molecular formula C27H21N3O5 B7484924 N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide

Cat. No.: B7484924
M. Wt: 467.5 g/mol
InChI Key: SZBXEBACONGLQG-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindoline derivatives, characterized by a fused ring system that includes a benzene ring and a lactam moiety. The presence of nitro and amide functional groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.

Properties

IUPAC Name

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c31-25(19-12-7-13-20(16-19)30(34)35)28-29-26(32)23-21(17-8-3-1-4-9-17)14-15-22(24(23)27(29)33)18-10-5-2-6-11-18/h1-16,21-24H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBXEBACONGLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindoline core.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions, using benzene or substituted benzene derivatives in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the nitro-substituted isoindoline derivative with an appropriate amine or amide reagent under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: Corresponding amines or hydroxylamines

    Substitution: Halogenated or nitrated derivatives

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitro group and the isoindoline core suggests potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-methoxybenzamide
  • 2-[2-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)ethyl-dimethyl-λ5-azanyl]acetic acid

Uniqueness

Compared to similar compounds, N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development.

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